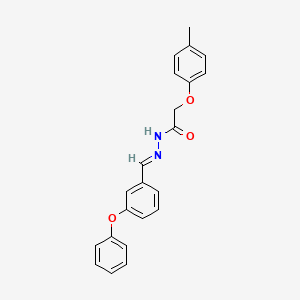![molecular formula C14H9N3O3S B3860478 1-benzothiophene-2,3-dione 2-[(4-nitrophenyl)hydrazone]](/img/structure/B3860478.png)
1-benzothiophene-2,3-dione 2-[(4-nitrophenyl)hydrazone]
Vue d'ensemble
Description
1-benzothiophene-2,3-dione 2-[(4-nitrophenyl)hydrazone], also known as BNPPH, is a synthetic compound that has been widely used in scientific research. It is a derivative of 1-benzothiophene-2,3-dione, which is a heterocyclic organic compound with a sulfur atom and a carbonyl group. BNPPH has been synthesized using various methods, and its chemical structure has been characterized using spectroscopic techniques.
Mécanisme D'action
The mechanism of action of 1-benzothiophene-2,3-dione 2-[(4-nitrophenyl)hydrazone] involves the formation of a complex with metal ions or amino acids, which results in a change in the fluorescence properties of 1-benzothiophene-2,3-dione 2-[(4-nitrophenyl)hydrazone]. The complex formation is dependent on the chemical structure and concentration of the metal ions or amino acids. The photodynamic activity of 1-benzothiophene-2,3-dione 2-[(4-nitrophenyl)hydrazone] involves the generation of reactive oxygen species upon activation by light, which leads to the destruction of cancer cells.
Biochemical and Physiological Effects
1-benzothiophene-2,3-dione 2-[(4-nitrophenyl)hydrazone] has been shown to have low toxicity and high biocompatibility, making it suitable for biological applications. It has been shown to be stable in physiological conditions and to exhibit good cell penetration. 1-benzothiophene-2,3-dione 2-[(4-nitrophenyl)hydrazone] has been shown to selectively bind to copper ions in cells, which may have implications for the diagnosis and treatment of copper-related diseases. The photodynamic activity of 1-benzothiophene-2,3-dione 2-[(4-nitrophenyl)hydrazone] has been shown to induce apoptosis in cancer cells, which involves the activation of caspases and the release of cytochrome c.
Avantages Et Limitations Des Expériences En Laboratoire
1-benzothiophene-2,3-dione 2-[(4-nitrophenyl)hydrazone] has several advantages for lab experiments, including its high selectivity and sensitivity towards metal ions and amino acids, its low toxicity and high biocompatibility, and its photodynamic activity for cancer therapy. However, there are also limitations to its use, such as the need for specialized equipment for fluorescence measurements and photodynamic therapy, and the potential for interference from other molecules in biological samples.
Orientations Futures
There are several future directions for the research on 1-benzothiophene-2,3-dione 2-[(4-nitrophenyl)hydrazone], including the development of new synthesis methods for improved yield and purity, the optimization of its photodynamic activity for cancer therapy, and the investigation of its potential for the diagnosis and treatment of copper-related diseases. Other future directions include the exploration of its interactions with other biological molecules, such as proteins and nucleic acids, and the development of new applications for 1-benzothiophene-2,3-dione 2-[(4-nitrophenyl)hydrazone], such as sensing and imaging.
Applications De Recherche Scientifique
1-benzothiophene-2,3-dione 2-[(4-nitrophenyl)hydrazone] has been used in scientific research as a fluorescent probe for the detection of metal ions and amino acids. It has been shown to exhibit high selectivity and sensitivity towards copper ions, which are important in biological systems. 1-benzothiophene-2,3-dione 2-[(4-nitrophenyl)hydrazone] has also been used as a photosensitizer for photodynamic therapy, which involves the use of light to activate a photosensitizer that generates reactive oxygen species to kill cancer cells. 1-benzothiophene-2,3-dione 2-[(4-nitrophenyl)hydrazone] has been shown to have low toxicity and high photodynamic activity, making it a promising candidate for cancer therapy.
Propriétés
IUPAC Name |
2-[(4-nitrophenyl)diazenyl]-1-benzothiophen-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3O3S/c18-13-11-3-1-2-4-12(11)21-14(13)16-15-9-5-7-10(8-6-9)17(19)20/h1-8,18H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLSCPPPDLKWVGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)N=NC3=CC=C(C=C3)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(4-methylphenyl)amino]-N'-(2-naphthylmethylene)acetohydrazide](/img/structure/B3860395.png)
![3-allyl-5-{[5-(3-chlorophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3860404.png)

![3-[4-(diethylamino)-2-isopropoxyphenyl]-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B3860427.png)



![4-fluoro-N-{[(2-hydroxy-4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3860467.png)

![N-{[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}-1-methyl-2-piperidinecarboxamide](/img/structure/B3860473.png)



